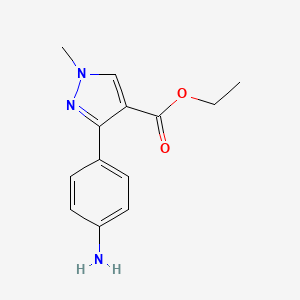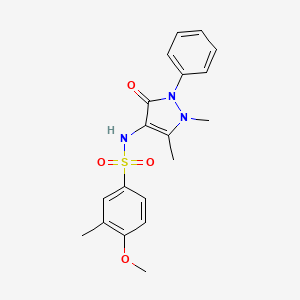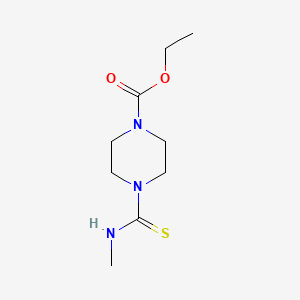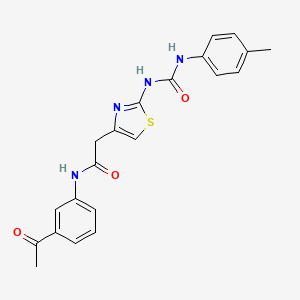![molecular formula C17H16ClN5O3S B2496787 Ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate CAS No. 893919-97-6](/img/structure/B2496787.png)
Ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate involves several key steps, including condensation reactions, acylation, and cyclization processes. For example, ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was prepared via heating of amino-pyrazolopyrimidine derivatives with diethyl malonate under reflux, showcasing the complexity and specificity of synthesis routes for such compounds (Farghaly & Gomha, 2011).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by various spectroscopic methods, including IR, 1H-NMR, and mass spectral data, which provide comprehensive insights into the molecular framework and the substitution pattern on the heterocyclic core. These spectroscopic analyses reveal the presence of multiple functional groups and heteroatoms, contributing to the compound's complexity and potential reactivity (Farghaly & Gomha, 2011).
Chemical Reactions and Properties
Chemical properties of such compounds include their reactivity towards various reagents, leading to the formation of a myriad of derivatives with potential biological activities. For instance, the acetylation of amino-pyrazole derivatives under different conditions can yield a range of acetylated products, showcasing the versatility of chemical transformations these compounds can undergo (Kusakiewicz-Dawid et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystallinity, of these compounds are significantly influenced by their molecular structure. Detailed X-ray crystallography studies provide insights into the molecular conformations, intermolecular interactions, and overall crystal packing, contributing to our understanding of how structural nuances affect the physical properties of these compounds (Wu et al., 2005).
Scientific Research Applications
Antimicrobial and Anticancer Applications
Antimicrobial Activity : A study synthesized a series of compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including those with pyrazole and pyrazolopyrimidine structures. These compounds demonstrated good to excellent antimicrobial activities, highlighting their potential application in developing new antimicrobial agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticancer Activity : The same study also revealed that certain synthesized compounds exhibited higher anticancer activities than doxorubicin, a reference drug. This indicates a promising avenue for the development of new anticancer therapeutics based on pyrazolopyrimidine derivatives (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Characterization
Synthesis of Pyrazole Derivatives : Another study focused on the preparation of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate through the heating of related precursors, showcasing the methodological advancements in synthesizing complex pyrazole derivatives for further biological evaluation (Farghaly & Gomha, 2011).
Novel Heterocyclic Compounds for Antibacterial Use : Another research effort aimed at creating new heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activities. This work underscores the versatility of such compounds in addressing resistant microbial strains (Azab, Youssef, & El-Bordany, 2013).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle and plays a crucial role in cell proliferation . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle progression pathway by inhibiting CDK2 . This inhibition disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis . The downstream effects include reduced cell proliferation and potential anti-cancer effects .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM respectively . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
properties
IUPAC Name |
ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O3S/c1-2-26-15(25)8-19-14(24)9-27-17-13-7-22-23(16(13)20-10-21-17)12-5-3-4-11(18)6-12/h3-7,10H,2,8-9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMROVWNLHCVETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496705.png)
![2,5-dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2496710.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496711.png)


![2-Amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2496715.png)


![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2496718.png)



![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2496725.png)